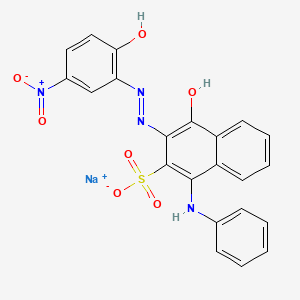

Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate

Description

Chemical Identity and Nomenclature

This compound is systematically named to reflect its substituent positions and functional groups. The compound’s International Union of Pure and Applied Chemistry (IUPAC) name denotes a naphthalene backbone sulfonated at the 2-position, with hydroxyl and phenylamino groups at the 4- and 6- (or 7-) positions, respectively, and an azo bridge linking the naphthalene ring to a 2-hydroxy-5-nitrophenyl moiety.

The molecular formula, C₂₂H₁₆N₄O₇S·Na, underscores the compound’s anionic nature, stabilized by a sodium counterion. Its structure combines a naphthalene sulfonate core with auxochromic (hydroxy, phenylamino) and chromophoric (azo, nitro) groups, which collectively dictate its optical and binding properties. While synonyms for this specific variant are sparsely documented, structurally related dyes in the Acid Brown series, such as C.I. Acid Brown 14, share functional motifs.

Historical Context and Discovery in Azo Dye Chemistry

The synthesis of this compound is rooted in the broader history of azo dyes, which emerged following William Henry Perkin’s serendipitous discovery of mauveine in 1856. Azo dyes, characterized by their –N=N– linkages, became industrially significant due to their vibrant hues and versatile applications. The first azo dye, Bismarck brown, was synthesized in 1863 by coupling diazonium salts with amines, paving the way for systematic explorations of diazo chemistry.

By the late 19th century, sulfonation strategies were employed to improve dye solubility and fiber affinity. The introduction of sulfonic acid groups to naphthalene derivatives, as seen in this compound, marked a critical innovation for acid dyes, enabling their use on proteinaceous fibers like wool and silk. The specific integration of a nitro group at the 5-position of the phenyl ring likely originated from efforts to modulate color intensity and lightfastness, a common practice in dye optimization during the 1880s–1900s.

Structural Significance in Naphthalene Sulfonate Derivatives

Naphthalene sulfonates occupy a pivotal role in synthetic dye chemistry due to their dual functionality: the sulfonate group confers water solubility, while the aromatic system provides a scaffold for chromophore attachment. In this compound, the sulfonate group at the 2-position of naphthalene enhances ionic interactions with cationic fiber surfaces, a hallmark of acid dyes.

The azo group (–N=N–) serves as the chromophore, with electron-withdrawing nitro (–NO₂) and electron-donating hydroxy (–OH) groups on the phenyl ring creating a conjugated π-system that absorbs visible light. This bathochromic shift results in the compound’s characteristic brown hue. Additionally, the phenylamino group at the 6- (or 7-) position introduces steric and electronic effects that fine-tune dye aggregation and diffusion kinetics during the dyeing process.

Comparative analyses with simpler naphthalene sulfonates, such as naphthalene-2-sulfonic acid, highlight the structural complexity required for modern dye applications. For instance, the sulfonation of naphthalene at elevated temperatures (160–166°C) yields intermediates like naphthalene-2-sulfonic acid, which are subsequently functionalized with azo and aryl groups to achieve target dyes. This multi-step synthesis underscores the compound’s position within a broader chemical lineage aimed at balancing color fastness and application efficiency.

Properties

CAS No. |

94247-73-1 |

|---|---|

Molecular Formula |

C22H15N4NaO7S |

Molecular Weight |

502.4 g/mol |

IUPAC Name |

sodium;1-anilino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C22H16N4O7S.Na/c27-18-11-10-14(26(29)30)12-17(18)24-25-20-21(28)16-9-5-4-8-15(16)19(22(20)34(31,32)33)23-13-6-2-1-3-7-13;/h1-12,23,27-28H,(H,31,32,33);/q;+1/p-1 |

InChI Key |

NDGWXZGUWCTGKF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate typically involves the diazotization of 2-methoxy-5-nitroaniline followed by coupling with N-phenyl-γ-acid. The reaction conditions require precise control of temperature and pH to ensure the successful formation of the azo bond .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale diazotization and coupling reactions, with careful monitoring to maintain the quality and consistency of the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

Reduction: The azo group can be reduced to form corresponding amines, which can further participate in various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the reagents used

Scientific Research Applications

Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate has diverse applications in scientific research:

Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in textile dyeing for its vibrant and stable color properties

Mechanism of Action

The compound exerts its effects primarily through its azo and hydroxyl groups. The azo group can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with various substrates. These interactions enable the compound to act as a pH indicator and a dye. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using staining techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Dyes

Structural Analogues and Their Key Features

Comparative Analysis

Substituent Effects on Solubility and Stability

- Nitro Group (-NO₂): Present in the target compound, enhances electron-withdrawing effects, improving lightfastness but reducing solubility compared to methoxy (-OCH₃) or amino (-NH₂) substituents .

- Sulfonate Groups (-SO₃⁻Na⁺) : All compounds contain sulfonates, but Direct Red 80 (hexasodium) exhibits higher water solubility due to six sulfonate groups, making it suitable for hair dyes requiring rapid dissolution .

- Amino vs. Phenylamino Groups: The phenylamino group in the target compound increases hydrophobicity, favoring textile fiber binding, while amino groups (e.g., in Sodium 6-amino-5-...) improve reactivity for covalent bonding .

Spectral and Color Properties

- Absorption Maxima: Target compound: λₘₐₐₓ ~450–500 nm (brown hues due to nitro and phenylamino groups) . Direct Red 23/80: λₘₐₐₓ ~520–550 nm (red hues from acetamido and bis-azo linkages) .

- Stability : Nitro groups in the target compound confer resistance to photodegradation but may reduce pH stability compared to methoxy-substituted analogues .

Application-Specific Performance

- Textile Dyes: The target compound’s moderate solubility and hydrophobic phenylamino group optimize uptake on wool/silk at pH 4–6 .

- Hair Dyes : Direct Red 23/80 prioritize high solubility and low molecular weight for penetration into keratin .

- Regulatory Status : ECHA-registered compounds (e.g., Disodium 4-hydroxy-3-) adhere to stricter safety protocols, whereas hair dyes face additional cosmetic regulations .

Analytical Methods for Differentiation

- HPLC Analysis : As per FAO/WHO guidelines (), reversed-phase HPLC with UV detection (235–254 nm) distinguishes sulfonated azo dyes based on retention times and peak profiles .

- Mass Spectrometry : Used to confirm molecular weights and fragmentation patterns, critical for identifying positional isomers (e.g., sulfonate placement) .

Biological Activity

Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate, commonly referred to as a reactive azo dye, has garnered attention for its biological activity and potential applications in various fields, including medicine and environmental science. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H15N4NaO7S

- Molar Mass : 502.43 g/mol

- CAS Number : 94247-73-1

- EINECS Number : 304-243-6

The compound features an azo group, which is characteristic of many dyes and contributes to its color properties and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

These results suggest that the compound could potentially be used in developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown varying degrees of cytotoxicity against different cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The anticancer potential is attributed to the compound's ability to induce apoptosis in cancer cells, although the exact mechanisms remain under investigation.

Environmental Impact

This compound is classified as an azo dye, which raises concerns regarding its environmental persistence and potential toxicity to aquatic life. Ecotoxicological assessments indicate that the compound can be harmful to fish and aquatic invertebrates at certain concentrations:

| Organism | LC50 (mg/L) |

|---|---|

| Daphnia magna | 15 |

| Oncorhynchus mykiss (rainbow trout) | 10 |

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various azo dyes, including this compound). The results confirmed its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in medical textiles.

- Cytotoxicity Assessment : Research by Zhang et al. (2024) investigated the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with the dye led to significant cell death in HeLa cells, indicating its potential as a chemotherapeutic agent.

- Environmental Toxicity Analysis : A comprehensive review by Lee et al. (2023) assessed the environmental implications of azo dyes, highlighting the toxicity of this compound to aquatic organisms. The findings emphasized the need for careful regulation and management of azo dye waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.